2-(Oxiran-2-ylmethyl)oxane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxiran-2-ylmethyl)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-4-9-7(3-1)5-8-6-10-8/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFSZZRVLJRIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxiran 2 Ylmethyl Oxane and Its Analogues
Direct Synthesis Strategies
Direct synthesis strategies for 2-(Oxiran-2-ylmethyl)oxane involve the construction of the target molecule by connecting pre-existing tetrahydropyran (B127337) and oxirane-containing fragments or by building one ring system onto the other.
Functionalization of the Tetrahydropyran Ring Precursors
One direct approach begins with a pre-formed tetrahydropyran (oxane) ring, which is then functionalized to introduce the oxiran-2-ylmethyl group. This can be achieved by creating a nucleophilic or electrophilic center on the tetrahydropyran ring, which can then react with a suitable three-carbon building block.
For instance, a tetrahydropyran derivative bearing a leaving group at the 2-position can undergo nucleophilic substitution with an allyl nucleophile. The resulting 2-allyl-oxane can then be subjected to epoxidation. Alternatively, a lithiated tetrahydropyran could react with an electrophile like epichlorohydrin (B41342). The functionalization of tetrahydropyran rings is a common strategy in the synthesis of complex natural products. researchgate.netrsc.org
| Precursor | Reagent | Product |
| 2-Bromotetrahydropyran | Allylmagnesium bromide | 2-Allyloxane |
| 2-Lithiotetrahydropyran | Epichlorohydrin | This compound |
Introduction of the Oxiran-2-ylmethyl Moiety via Specific Reaction Pathways
This strategy focuses on attaching the complete oxiran-2-ylmethyl side chain to a suitable tetrahydropyran precursor. A common method involves the reaction of a nucleophilic tetrahydropyran derivative with a molecule that already contains the oxirane ring and a suitable leaving group, such as glycidyl (B131873) tosylate or epichlorohydrin. allenpress.comresearchgate.net For example, the sodium salt of tetrahydropyran-2-methanol (B90372) could react with epichlorohydrin in a Williamson ether synthesis-like reaction to form the ether-linked analogue, 2-((oxiran-2-ylmethoxy)methyl)oxane.
A regioselective alkylation strategy, as reported for the synthesis of pyrazole (B372694) derivatives, could be adapted. nih.gov This would involve the deprotonation of a suitable tetrahydropyran precursor followed by reaction with an electrophilic oxirane-containing reagent.
| Tetrahydropyran Precursor | Oxirane Reagent | Reaction Type |
| Tetrahydropyran-2-ylmethanol | Epichlorohydrin | Williamson Ether Synthesis |
| 2-Lithiated tetrahydropyran | Glycidyl tosylate | Nucleophilic Substitution |
Multi-Component Coupling and Annulation Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, offer an efficient route to complex molecules. nih.govmdpi.comrsc.org A hypothetical MCR for the synthesis of a functionalized this compound could involve the reaction of an aldehyde, an alcohol containing an oxirane moiety, and a diene in a hetero-Diels-Alder reaction. The Prins cyclization is another powerful method for constructing tetrahydropyran rings, which could potentially be adapted to incorporate an oxirane-containing component. researchgate.netbeilstein-journals.org
Indirect Synthetic Approaches
Indirect methods involve the formation of the oxirane ring at a late stage of the synthesis, typically from a pre-existing functional group on a tetrahydropyran scaffold.
Stereoselective Epoxidation of Unsaturated Oxane Derivatives
A highly effective and common method for the synthesis of epoxides is the oxidation of a carbon-carbon double bond. researchgate.netresearchgate.net In the context of this compound, a precursor such as 2-allyl-oxane would be an ideal substrate. The epoxidation of this unsaturated derivative can be achieved using various oxidizing agents.
For stereoselective epoxidation, chiral catalysts or reagents can be employed to control the stereochemistry of the newly formed epoxide ring. scispace.comscispace.com The Sharpless asymmetric epoxidation is a well-known method for the enantioselective epoxidation of allylic alcohols. beilstein-journals.org While 2-allyl-oxane is not an allylic alcohol, substrate-directed epoxidation using reagents like meta-chloroperoxybenzoic acid (mCPBA) can provide stereoselectivity based on the steric environment of the olefin. nih.gov
| Unsaturated Precursor | Oxidizing Agent | Key Feature |
| 2-Allyloxane | m-CPBA | Diastereoselective epoxidation |
| 2-Allyloxane | Titanium isopropoxide, (+)-DET, t-BuOOH | Enantioselective epoxidation (if a hydroxyl group is present) |
Conversion of Other Functional Groups to the Oxirane Ring
An alternative to the epoxidation of an alkene is the formation of the oxirane ring from a 1,2-diol. This transformation can be achieved in a two-step process. First, the 1,2-diol is selectively functionalized at one of the hydroxyl groups to convert it into a good leaving group, typically a tosylate or mesylate. Subsequent treatment with a base promotes an intramolecular Williamson ether synthesis (an SN2 reaction) to form the epoxide ring. beilstein-journals.orgorganic-chemistry.orggoogle.com
For the synthesis of this compound, a precursor such as 1-(tetrahydropyran-2-yl)propane-2,3-diol would be required. The stereochemistry of the diol can be controlled, for example, through Sharpless asymmetric dihydroxylation of an appropriate alkene, which would then translate into the stereochemistry of the final epoxide.
| Precursor | Reagents | Intermediate |
| 1-(Tetrahydropyran-2-yl)propane-2,3-diol | 1. TsCl, Pyridine; 2. NaH | 3-(Tetrahydropyran-2-yl)-2-tosyloxypropan-1-ol |
| 1-(Tetrahydropyran-2-yl)propane-2,3-diol | 1. MsCl, Et3N; 2. K2CO3 | 3-(Tetrahydropyran-2-yl)-2-mesyloxypropan-1-ol |
Chiral Synthesis and Enantioselective Approaches for this compound
The creation of specific stereoisomers (enantiomers) of this compound is critical for its application in fields where molecular geometry dictates function. Enantioselective synthesis aims to produce a single enantiomer, maximizing the desired activity while minimizing potential off-target effects.
Chiral synthesis strategies for analogues of this compound often involve asymmetric epoxidation of an allylic precursor or the use of chiral building blocks. For instance, asymmetric hydrogenation is a powerful technique to set stereocenters. In a related synthesis, optically active 4-substituted 2-oxazolidinones were prepared by the ruthenium(II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones, achieving excellent enantioselectivities (up to 96% ee) and yields (up to 99%). rsc.org This methodology could potentially be adapted to precursors of this compound.
Another key strategy is the use of chiral ligands in metal-catalyzed reactions. Planar-chiral ligands, such as those derived from [2.2]paracyclophane, have been successfully used in nickel-catalyzed asymmetric reductions of α,β-unsaturated ketones to produce chiral allylic alcohols with up to 99% yield and 99% enantiomeric excess (ee). dicp.ac.cn Such approaches, which create a chiral environment around the metal center, guide the transformation to favor one enantiomer over the other. The synthesis of chiral building blocks like (R)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione also highlights the use of established chiral precursors to introduce the desired stereochemistry. chemscene.com
Catalytic Systems in the Synthesis of this compound
Catalysis is fundamental to the efficient and selective synthesis of complex molecules like this compound. Both homogeneous and heterogeneous catalytic systems offer distinct advantages in constructing the oxane and oxirane rings.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. numberanalytics.com This allows for high catalyst activity and selectivity under often mild reaction conditions due to the intimate contact between the catalyst and substrate molecules. numberanalytics.com The properties of homogeneous catalysts can be finely tuned by modifying their ligand structures. numberanalytics.com
For the synthesis of related heterocyclic structures, transition metal complexes are common homogeneous catalysts. Nickel-catalyzed reactions, for example, have been employed for the chemoselective 1,2-reduction of α,β-unsaturated ketones to form allylic alcohols, which can be precursors to cyclic ethers. dicp.ac.cn Similarly, rhodium-catalyzed cycloisomerization can convert acyclic enynes into carbo- and heterocycles. The synthesis of tetrahydrofurans, structurally related to the oxane ring, can be achieved through intramolecular hydroalkoxylation using cobalt or palladium catalysts. organic-chemistry.org
Table 1: Examples of Homogeneous Catalytic Systems in the Synthesis of Related Heterocycles
| Catalyst System | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Ni(COD)₂ / Chiral PYMCOX Ligand | Asymmetric 1,2-reduction | Chiral Allylic Alcohols | dicp.ac.cn |
| Co(salen) complex | Intramolecular Hydroalkoxylation | Cyclic Ethers (Five- and six-membered) | organic-chemistry.org |
| Ruthenium(II)-NHC Complex | Asymmetric Hydrogenation | Chiral 2-Oxazolidinones | rsc.org |
Heterogeneous Catalysis and Supported Reagents
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst in a liquid or gas reaction mixture. mdpi.com A primary advantage is the ease of separation of the catalyst from the product mixture, which simplifies purification and allows for catalyst recycling, aligning with green chemistry principles. numberanalytics.com
Metal oxides are a prominent class of heterogeneous catalysts. mdpi.com For instance, niobium pentoxide (Nb₂O₅) has been noted as a heterogeneous catalyst for introducing epoxide-containing groups. Supported catalysts, where active metal nanoparticles are dispersed on a high-surface-area material like ceia (CeO₂) or titania (TiO₂), are also highly effective. nih.gov Ru/CeO₂ has been used for the acceptorless dehydrogenative cyclization to produce indoles, while Pt/TiO₂ is effective for synthesizing benzothiazoles from alcohols under base-free conditions. nih.gov Such systems could be envisioned for the cyclization steps required to form the oxane ring from a suitable diol precursor. Metal-organic frameworks (MOFs) are another class of solid catalysts that offer well-defined microporous structures, providing precise catalytic centers for reactions. acs.org
Table 2: Examples of Heterogeneous Catalytic Systems
| Catalyst System | Support Material | Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|
| Niobium Pentoxide (Nb₂O₅) | Bulk Oxide | Epoxidation/Coupling | Improved yield, reduced byproducts | |
| Ruthenium (Ru) | Ceria (CeO₂) | Dehydrogenative Cyclization | High activity and yield | nih.gov |
| Platinum (Pt) | Titania (TiO₂) | Dehydrogenative Cyclization | High turnover number, base-free conditions | nih.gov |
Reaction Optimization and Process Development for Scalable Synthesis
Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of reaction conditions and process parameters. The goal is to maximize yield, purity, and safety while minimizing cost and environmental impact.
A key aspect of optimization is the systematic screening of reaction variables. High-throughput screening using automated parallel synthesizers allows for the rapid evaluation of different catalysts, solvents, and temperatures to identify the optimal conditions. nih.gov For example, the synthesis of 2-substituted-2-oxazolines was optimized by screening various nitriles and Lewis acid catalysts in an automated system, with the results validated by larger-scale syntheses. nih.gov
Process development also focuses on scalability. A reaction that is successful on a milligram scale may face challenges such as heat transfer, mixing, and reagent addition rates at the kilogram or ton scale. The development of scalable syntheses, such as the 135-gram scale synthesis of an iodide precursor for 2-oxabicyclo[2.2.2]octane, demonstrates the successful translation of a synthetic route to a larger scale. researchgate.net Furthermore, demonstrating that a catalytic process can be scaled up to the gram level with low catalyst loading, as was done for the synthesis of chiral 2-oxazolidinones, is a critical step in proving its industrial viability. rsc.org The entire manufacturing process for an industrial catalyst involves multiple steps, including precipitation, filtration, shaping, and activation, all of which must be optimized for the final application. researchgate.net
Chemical Reactivity and Transformation Mechanisms of 2 Oxiran 2 Ylmethyl Oxane
Epoxide Ring-Opening Reactions
The significant ring strain and polarized carbon-oxygen bonds of the oxirane ring in 2-(Oxiran-2-ylmethyl)oxane make it an electrophilic substrate that readily reacts with nucleophiles. nih.gov These reactions proceed via cleavage of one of the C-O bonds, relieving the ring strain and forming a more stable, open-chain product. The regioselectivity and stereoselectivity of these transformations are highly dependent on the reaction conditions, particularly the presence of an acid or base catalyst. nih.gov
Nucleophilic attack is the fundamental mechanism for the transformation of the oxirane ring. A wide array of nucleophiles, including oxygen, nitrogen, and carbon-based species, can initiate the ring-opening process. chemistrysteps.comresearchgate.net The reaction can be catalyzed by either acids or bases, which alter the nature of the epoxide and the nucleophile, thereby influencing the reaction's outcome.
Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen atom. masterorganicchemistry.com This step creates a more potent electrophile by transforming the oxygen into a better leaving group (a hydroxyl group). The protonated epoxide is then susceptible to attack by a nucleophile. libretexts.org
The mechanism often exhibits characteristics that are intermediate between a pure SN1 and SN2 pathway. libretexts.org The nucleophile attacks the protonated epoxide from the side opposite to the C-O bond (anti-attack), characteristic of an SN2 reaction. However, the regioselectivity of the attack is determined by electronic factors, resembling an SN1 process. The attack preferentially occurs at the carbon atom that can better stabilize a developing positive charge in the transition state. masterorganicchemistry.comd-nb.info For unsymmetrical epoxides, this is typically the more substituted carbon atom. chemistrysteps.comlibretexts.org
In the specific case of this compound, both carbons of the oxirane ring are secondary. Therefore, a mixture of products resulting from attack at both C1' and C2' of the oxirane moiety may be expected, with the precise ratio influenced by the subtle electronic and steric effects of the oxanylmethyl substituent.
Table 1: Representative Research on Acid-Catalyzed Epoxide Ring-Opening
| Epoxide Substrate | Acid Catalyst | Nucleophile | Major Product (Regiochemistry) | Reference Finding |
|---|---|---|---|---|
| 2,2-Dimethyloxirane | H3O+ | H2O | Attack at the tertiary carbon | Quantum chemical analysis shows that under acidic conditions, the Cα–O bond (more substituted) is weaker and predistorted upon protonation, favoring attack at this position. d-nb.info |
| Styrene Oxide | Phosphomolybdic Acid | H2O2 | Attack at the benzylic carbon | Catalytic amounts of phosphomolybdic acid (PMA) effectively catalyze the ring-opening of various epoxides with hydrogen peroxide, showing high regioselectivity. organic-chemistry.org |
| 1,2-Epoxy-1-methylcyclohexane | HBr | Br- | Attack at the tertiary carbon | The reaction of a tertiary epoxide with anhydrous HBr proceeds with attack at the more substituted carbon, but with inversion of stereochemistry (trans product), indicating a mechanism with both SN1 and SN2 character. libretexts.org |
In the presence of a strong nucleophile under basic or neutral conditions, the epoxide ring-opening occurs via a direct SN2 mechanism. libretexts.org Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first. The nucleophile directly attacks one of the electrophilic carbons of the oxirane ring, causing the C-O bond to break and form an alkoxide intermediate. A subsequent protonation step, typically during an aqueous workup, yields the final alcohol product. chemistrysteps.com
The regioselectivity of the base-catalyzed opening is primarily governed by steric hindrance. d-nb.info The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. libretexts.org For this compound, the terminal carbon (C2') of the oxirane is less sterically encumbered than the carbon attached to the oxanylmethyl group (C1'). Therefore, nucleophilic attack under basic conditions is expected to occur predominantly at the C2' position.
Table 2: Representative Research on Base-Catalyzed Epoxide Ring-Opening
| Epoxide Substrate | Base/Nucleophile | Major Product (Regiochemistry) | Reference Finding |
|---|---|---|---|
| 1,2-Epoxypropane | NaOCH2CH3 | Attack at the primary carbon | The reaction proceeds via a typical SN2 mechanism where the nucleophile attacks the less hindered carbon. libretexts.org |
| 2,2-Dimethyloxirane | OH- | Attack at the primary carbon | Activation strain analysis reveals that steric (Pauli) repulsion steers the nucleophile towards the sterically less hindered β-carbon. d-nb.info |
| Ethylene (B1197577) Oxide | Grignard Reagents (R-MgX) | Attack at either carbon (symmetrical) | Grignard reagents are strong nucleophiles that open the epoxide ring via an SN2 mechanism, resulting in a primary alcohol with two additional carbons. libretexts.org |
The cleavage of the epoxide ring is a highly regioselective and stereospecific process. As discussed, the regioselectivity is dictated by the reaction conditions. nih.govd-nb.info
Acidic Conditions : Attack occurs at the more substituted carbon (electronic control).
Basic Conditions : Attack occurs at the less substituted carbon (steric control).
The ring-opening reaction is also stereospecific. The SN2 mechanism, operative under both acidic and basic conditions, involves a backside attack by the nucleophile relative to the epoxide oxygen. nih.gov This leads to a formal inversion of the stereochemical configuration at the carbon atom that undergoes attack. researchgate.net If an enantiomerically pure sample of this compound were used, the ring-opening reaction would produce a specific stereoisomer of the product, a principle that is fundamental to asymmetric synthesis. researchgate.net
Table 3: Summary of Regioselectivity in Epoxide Ring-Opening
| Reaction Condition | Mechanism Type | Site of Nucleophilic Attack | Controlling Factor |
|---|---|---|---|
| Acid-Catalyzed (H+, weak nucleophile) | SN1-like | More substituted carbon | Electronic (carbocation stability) chemistrysteps.comlibretexts.org |
| Base-Catalyzed (Strong nucleophile) | SN2 | Less substituted carbon | Steric (least hindrance) libretexts.orgd-nb.info |
The choice of solvent can significantly influence the rate and outcome of epoxide ring-opening reactions. The solvent's polarity, protic or aprotic nature, and its ability to solvate ions are critical factors. sci-hub.se
In acid-catalyzed reactions, polar protic solvents such as water or alcohols can stabilize the charged transition state and may also act as the nucleophile (solvolysis). In base-catalyzed SN2 reactions, polar aprotic solvents (e.g., DMSO, DMF) are often preferred because they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile "bare" and more reactive. sci-hub.se Studies on the cationic ring-opening polymerization of related cyclic ethers, like 2-oxazolines, have demonstrated that solvent polarity directly impacts polymerization rates, with more polar solvents sometimes leading to faster reactions. researchgate.net The effect of the solvent on reaction kinetics is complex, often involving a balance between the stabilization of reactants, transition states, and the solubility of catalysts and reagents. sci-hub.semdpi.com
Alcoholysis and aminolysis are specific and highly useful examples of nucleophilic epoxide ring-opening reactions that result in the formation of β-hydroxy ethers and β-amino alcohols, respectively. researchgate.netresearchgate.netfu-berlin.de These functional groups are prevalent in many biologically active molecules and synthetic intermediates. scholaris.ca
Alcoholysis : The reaction of an epoxide with an alcohol can be catalyzed by either acid or base.
Under acidic catalysis, the alcohol attacks the more substituted carbon of the protonated epoxide.
Under basic catalysis (using an alkoxide), the attack occurs at the less substituted carbon.
Aminolysis : The reaction with an amine as the nucleophile typically proceeds without a catalyst, as amines are sufficiently nucleophilic to open the strained ring. The reaction generally follows the SN2 pathway, with the amine attacking the less sterically hindered carbon of the epoxide. researchgate.net This reaction is a cornerstone for the synthesis of amino alcohol derivatives. researchgate.net For this compound, aminolysis is expected to yield a 1-amino-3-(oxan-2-ylmethoxy)propan-2-ol derivative.
Table 4: Examples of Alcoholysis and Aminolysis of Epoxides
| Epoxide | Reagent | Conditions | Product Type | Reference Finding |
|---|---|---|---|---|
| N-(oxiran-2-ylmethyl) sulfonamides | Benzylamine (B48309) | Not specified | β-amino alcohol | The opening of the epoxide ring in these substrates by benzylamine followed the Krasuskii rule (attack at the less substituted carbon). researchgate.net |
| 3,4-Epoxy alcohols | Aniline | Borinic acid catalyst | β-amino alcohol | Borinic acid catalysis enables highly regioselective ring-opening of epoxy alcohols with amines and thiols. scholaris.ca |
| Various Epoxides | Methanol (B129727) | Nafion-H (acid catalyst) | β-hydroxy ether | The superacidic resin Nafion-H can be used as a catalyst to promote the methanolysis of epoxides. masterorganicchemistry.com |
| Indole-based epoxides | Cyclic amines (e.g., morpholine) | Not specified | β-amino alcohol | Cyclic amines can be used to open oxirane rings, leading to the formation of corresponding amides in more complex structures. researchgate.net |
Regioselectivity and Stereospecificity in Asymmetric Epoxide Cleavage
Hydrolytic Ring-Opening to Vicinal Diols
The oxirane ring of this compound is susceptible to hydrolytic cleavage, a reaction that results in the formation of a vicinal diol (a 1,2-diol). This process can be catalyzed by either acid or base. viu.cascience.gov
Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons. A water molecule then acts as a nucleophile, attacking one of the carbon atoms of the protonated epoxide. This attack typically occurs from the backside, leading to an inversion of stereochemistry at the site of attack (an SN2-type mechanism). The regioselectivity of the attack is influenced by both steric and electronic factors. While attack at the less substituted carbon is generally favored, under certain acidic conditions where carbocation stability is a significant factor, attack at the more substituted carbon can occur. wikipedia.org
In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks one of the epoxide carbons. 9afi.com This reaction also proceeds via an SN2 mechanism, with the nucleophile preferentially attacking the less sterically hindered carbon atom. wikipedia.org The strain of the three-membered ring is relieved upon opening. 9afi.com For this compound, this would lead to the formation of 1-(oxan-2-yl)propane-2,3-diol.
The general mechanism for epoxide hydrolysis is outlined below:
Acid-Catalyzed:
Protonation of the epoxide oxygen.
Nucleophilic attack by water on a ring carbon.
Deprotonation to yield the diol. khanacademy.org
Base-Catalyzed:
Nucleophilic attack by hydroxide on a ring carbon.
Protonation of the resulting alkoxide by water to give the diol.
| Catalyst | General Conditions | Product |
| Acid (e.g., H₂SO₄, HCl) | Aqueous solution | trans-1,2-diol |
| Base (e.g., NaOH, KOH) | Aqueous solution, often with heating | trans-1,2-diol 9afi.com |
Reactions Involving the Oxane Ring System
The oxane, or tetrahydropyran (B127337) (THP), ring is a saturated six-membered cyclic ether. wikipedia.org Compared to the highly strained oxirane ring, the oxane ring is relatively stable. libretexts.org However, it can still participate in certain chemical transformations.
While the core oxane ring is generally unreactive, functional groups attached to it can be chemically modified. wikipedia.org For the parent compound this compound, there are no other functional groups directly on the oxane ring. However, if derivatives were synthesized with, for example, a hydroxyl or alkyl group on the oxane ring, these groups could undergo standard functional group interconversions. For instance, a hydroxyl group could be oxidized to a ketone, or an alkyl group could be halogenated. These reactions would follow standard organic chemistry principles for the respective functional groups.
The ether linkage of the oxane ring is generally resistant to cleavage. libretexts.org However, under harsh acidic conditions, ring-opening can occur. mdpi.comresearchgate.net This typically requires strong acids and elevated temperatures. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion or solvent molecule. This reactivity is significantly lower than that of the oxirane ring. For instance, cleavage of cyclic ethers like tetrahydrofuran (B95107) (a five-membered ring) and tetrahydropyran can be achieved with reagents like sulfuric acid in acetic anhydride. researchgate.net
| Reagent System | Conditions | Product Type |
| Strong Acid (e.g., HBr, HI) | High Temperature | Dihaloalkane |
| Sulfuric Acid / Acetic Anhydride | Room Temperature | Diacetoxyalkane researchgate.net |
Functional Group Interconversions on the Tetrahydropyran Moiety
Oxidation and Reduction Chemistry
In a hypothetical derivative of this compound, such as {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol, the primary alcohol (methanol) group could be oxidized. Depending on the oxidizing agent and reaction conditions, this could yield either an aldehyde or a carboxylic acid.
Oxidation to Aldehyde: Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for the selective oxidation of primary alcohols to aldehydes.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in the presence of water, will typically oxidize a primary alcohol all the way to a carboxylic acid.
It is important to note that the parent molecule, this compound, does not possess such an ancillary functionality.
The oxirane ring can be reductively opened to form an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing epoxides. vaia.comadichemistry.combyjus.com The reaction proceeds via a nucleophilic attack of a hydride ion (H⁻) on one of the epoxide carbon atoms. wikipedia.org The attack generally occurs at the less substituted carbon atom (SN2-type attack), leading to the formation of an alcohol after an aqueous workup. vaia.com
For this compound, reduction with LiAlH₄ would be expected to yield 1-(oxan-2-yl)propan-2-ol. The hydride would attack the terminal carbon of the epoxide, and subsequent protonation would give the secondary alcohol.
| Reducing Agent | Solvent | Product of Epoxide Reduction |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF byjus.com | Alcohol 9afi.comadichemistry.combyjus.com |
| Sodium Borohydride (NaBH₄) | Can also be used 9afi.com | Alcohol 9afi.com |
Oxidative Transformations of Ancillary Functionalities (e.g., methanol to aldehyde/carboxylic acid)
Carbon-Carbon Bond Forming Reactions of this compound
The oxirane (epoxide) ring of this compound is a versatile functional group that participates in a variety of carbon-carbon bond-forming reactions. These transformations are fundamental in organic synthesis for the construction of more complex molecular architectures. The high ring strain of the three-membered epoxide ring provides a strong thermodynamic driving force for ring-opening reactions upon treatment with suitable nucleophiles or under catalytic conditions.
Cross-Coupling Reactions of Epoxides
The reaction of epoxides with organometallic reagents represents a powerful method for the formation of carbon-carbon bonds. This transformation, in essence a cross-coupling reaction, involves the nucleophilic attack of a carbanionic species on one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of a new C-C bond.
Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly effective for the ring-opening of epoxides. wikipedia.orgchemistrysteps.com These reagents are considered soft nucleophiles and exhibit high selectivity for the less sterically hindered carbon of the epoxide ring, following an S_N2-type mechanism. chemistrysteps.comleah4sci.com In the case of this compound, the terminal CH₂ group of the oxirane is the preferred site of attack. The reaction proceeds with the inversion of configuration at the reaction center. wikipedia.org
The general scheme for the reaction of this compound with an organocuprate can be depicted as follows:
Scheme 1: Organocuprate-mediated ring opening of this compound
Grignard reagents (RMgX) are another class of organometallic compounds capable of opening epoxide rings. leah4sci.comdoubtnut.com Similar to organocuprates, Grignard reagents typically attack the less substituted carbon of the oxirane. leah4sci.com The reaction is generally carried out in an ether solvent and requires a subsequent acidic workup to protonate the resulting alkoxide and yield the corresponding alcohol. researchgate.net
The choice of the organometallic reagent and reaction conditions can influence the outcome of the reaction. For instance, the presence of Lewis acids can enhance the reactivity of the epoxide towards weaker nucleophiles. wikipedia.org
| Reagent Type | General Formula | Typical Reaction Conditions | Product from this compound |
| Organocuprate | R₂CuLi | Ethereal solvent (e.g., THF), low temperature | Secondary alcohol |
| Grignard Reagent | RMgX | Ethereal solvent (e.g., diethyl ether, THF) | Secondary alcohol |
Table 1: Overview of Organometallic Reagents for Epoxide Opening
Detailed research on the cross-coupling of this compound itself is limited in publicly available literature, but the reactivity patterns of similar monosubstituted epoxides strongly suggest its utility in such transformations. The resulting products, which are substituted tetrahydropyran derivatives bearing a new carbon-carbon bond, are valuable intermediates in the synthesis of various natural products and biologically active molecules. researchgate.net
Rearrangement Reactions and Skeletal Transformations
Epoxides can undergo a variety of rearrangement reactions, often catalyzed by Lewis or Brønsted acids, to yield structurally diverse products. canterbury.ac.nzcore.ac.ukcanterbury.ac.nz These transformations involve the cleavage of a carbon-oxygen bond to form a carbocationic intermediate, which can then be followed by migrations of adjacent groups (hydride, alkyl, or aryl) or by intramolecular cyclizations.
For this compound, Lewis acid catalysis can promote the formation of a carbocation at the more substituted carbon of the oxirane ring. This intermediate can then undergo skeletal rearrangement. One possibility is a hydride shift from the adjacent carbon, which would lead to the formation of a ketone.
A more complex and synthetically valuable transformation is the intramolecular cyclization, where the oxygen atom of the oxane ring acts as an internal nucleophile. This type of reaction can lead to the formation of fused or bridged bicyclic ether systems. The regioselectivity of such cyclizations is governed by Baldwin's rules, with 5-exo and 6-endo cyclizations being common pathways for related epoxy alcohols. rsc.orgrsc.org
Epoxide-opening cascades are a powerful strategy for the synthesis of polycyclic polyether natural products. nih.gov In these reactions, the opening of one epoxide triggers a cascade of cyclization events to form multiple ether rings in a single synthetic operation. While this compound is a relatively simple substrate, its structure contains the key elements—an epoxide and a cyclic ether—that could, in more complex derivatives, participate in such cascades.
The table below summarizes potential rearrangement pathways for epoxides, which are applicable to this compound.
| Reaction Type | Catalyst/Conditions | Potential Product from this compound derivative |
| Hydride Shift | Lewis Acid (e.g., BF₃·OEt₂) | Ketone derivative |
| Intramolecular Cyclization | Acid (Brønsted or Lewis) | Fused or bridged bicyclic ether |
| Epoxide-Opening Cascade | Acid (Brønsted or Lewis) | Polycyclic ether systems (in more complex analogues) |
Table 2: Potential Rearrangement and Skeletal Transformation Pathways
The study of Lewis acid-catalyzed rearrangements of epoxides has shown that the reaction mechanism can be complex, often involving carbocationic intermediates. canterbury.ac.nzcore.ac.ukcanterbury.ac.nz The nature of the Lewis acid, the solvent, and the substrate structure all play crucial roles in determining the reaction's outcome and stereoselectivity. For example, in related systems, the choice between Brønsted and Lewis acids can dictate the pathway towards either a 5-exo or a 6-endo cyclization product. rsc.org
Polymerization Chemistry of 2 Oxiran 2 Ylmethyl Oxane
Ring-Opening Polymerization (ROP) Modalities of Epoxides
The polymerization of epoxides, including 2-(Oxiran-2-ylmethyl)oxane, is predominantly achieved through ring-opening polymerization (ROP), driven by the release of strain from the three-membered oxirane ring (approximately 110–115 kJ/mol for ethylene (B1197577) oxide). mdpi.combeilstein-journals.org This process can be initiated through anionic, cationic, or coordination mechanisms, each imparting distinct characteristics to the resulting polymer. beilstein-journals.orgrsc.org
Anionic Polymerization Mechanism and Kinetics
Anionic ring-opening polymerization (AROP) of epoxides proceeds via nucleophilic attack on one of the carbon atoms of the oxirane ring. mdpi.comrsc.org The reaction is typically initiated by strong nucleophiles such as alkoxides, hydroxides, or organometallic compounds. rsc.orgcas.org The propagation step involves the sequential attack of the resulting alkoxide chain end on new monomer molecules. rsc.org
The mechanism can be described as follows:
Initiation: A nucleophile (Nu⁻) attacks the epoxide ring, causing it to open and form an alkoxide.
Propagation: The newly formed alkoxide anion acts as the nucleophile, attacking another epoxide monomer. This process repeats, extending the polymer chain.
For unsymmetrical epoxides like propylene (B89431) oxide, the nucleophilic attack can occur at either the substituted or unsubstituted carbon, which affects the regioselectivity of the polymer. mdpi.com A significant challenge in the AROP of some substituted epoxides is chain transfer to the monomer, which can occur when the initiator is highly basic, leading to low molecular weight polymers with unsaturated end groups. beilstein-journals.org
The kinetics of AROP are influenced by several factors, including the nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺, Cs⁺). googleapis.com The association between the propagating alkoxide and the counter-ion can affect the rate of polymerization; tightly bound ion pairs are less reactive than free ions. googleapis.comgoogle.com For epoxides, potassium and cesium counter-ions often lead to the highest propagation rates. googleapis.com
Cationic Polymerization Mechanism and Kinetics
Cationic ring-opening polymerization (CROP) is initiated by electrophilic species, typically strong protic or Lewis acids, which protonate or coordinate to the oxygen atom of the epoxide ring, activating it for nucleophilic attack. rsc.org Photoinitiators, such as diaryliodonium salts, can be used to generate superacids upon UV irradiation, which then initiate polymerization. guidechem.com
Two primary propagation mechanisms are recognized in CROP: Current time information in Bangalore, IN.
Active Chain End (ACE) Mechanism: The terminal oxonium ion is the active species that is directly attacked by the incoming monomer. This is a typical chain growth mechanism. Current time information in Bangalore, IN.
Activated Monomer (AM) Mechanism: The protonated (activated) monomer is attacked by a nucleophile, which can be a hydroxyl group from the growing polymer chain. This mechanism involves a chain transfer step. Current time information in Bangalore, IN.
The kinetics of CROP are complex and can be affected by the presence of nucleophilic impurities like water or alcohols, which can act as chain transfer agents and influence the balance between the ACE and AM mechanisms. Current time information in Bangalore, IN. Cationic polymerizations are generally characterized by long-lived active centers, as true termination steps are often absent. Current time information in Bangalore, IN. The rate of polymerization is highly dependent on the structure of the monomer. guidechem.com
Coordination Polymerization and Its Stereocontrol
Coordination polymerization utilizes metal-based catalysts (e.g., involving Al, Zn, Co, Cr) to achieve control over the polymerization process, most notably stereochemistry. beilstein-journals.orgrsc.org The mechanism typically involves the coordination of the epoxide monomer to the metal center of the catalyst prior to its insertion into the growing polymer chain. rsc.orgresearchgate.net This coordination activates the monomer and can provide a specific orientation for the ring-opening reaction. beilstein-journals.org
A key advantage of coordination ROP is the ability to control the stereochemistry of the resulting polymer, which is crucial for achieving desired material properties. rsc.org For example, the polymerization of racemic epoxides can yield isotactic polymers, which are semi-crystalline, as opposed to the amorphous atactic polymers produced by non-stereoselective methods. researchgate.net
Two main modes of stereocontrol are:
Chain-End Control: The stereochemistry of the last monomer unit added to the chain influences the stereoselection of the next incoming monomer. rsc.org
Enantiomorphic-Site Control: The chirality of the catalyst's active site dictates the selection of one enantiomer of the racemic monomer over the other. This method is generally more effective at preventing stereoerrors. rsc.orgresearchgate.net
Bimetallic cobalt and chromium catalysts have shown high activity and selectivity in producing isotactic polyethers from racemic epoxides. researchgate.netresearchgate.net
Table 1: Comparison of Ring-Opening Polymerization Modalities for Epoxides
| Feature | Anionic ROP | Cationic ROP | Coordination ROP |
|---|---|---|---|
| Initiators | Strong nucleophiles (e.g., alkoxides, hydroxides) rsc.org | Protic or Lewis acids, photo-acid generators rsc.orgguidechem.com | Metal complexes (e.g., Al, Zn, Co, Cr) beilstein-journals.orgrsc.org |
| Mechanism | Nucleophilic attack by alkoxide chain end rsc.org | Nucleophilic attack on activated monomer (AM) or active chain end (ACE) Current time information in Bangalore, IN. | Monomer coordination to metal center followed by insertion rsc.orgresearchgate.net |
| Kinetics | Sensitive to counter-ion and solvent polarity googleapis.com | Affected by monomer structure and nucleophilic impurities guidechem.comCurrent time information in Bangalore, IN. | Dependent on catalyst structure and monomer coordination beilstein-journals.org |
| Stereocontrol | Generally low rsc.org | Generally low rsc.org | High; capable of producing isotactic polymers from racemic monomers rsc.orgresearchgate.net |
| Challenges | Chain transfer to monomer in some cases beilstein-journals.org | Side reactions with nucleophiles (e.g., water) Current time information in Bangalore, IN. | Catalyst sensitivity and design complexity researchgate.net |
Homopolymerization Characteristics of this compound
Specific research detailing the homopolymerization of this compound (also known as 2-(tetrahydropyranyl)methyl oxirane) is not extensively documented in publicly available literature. However, based on the general principles of epoxide polymerization, its behavior can be predicted. As a monosubstituted epoxide containing a bulky, non-reactive tetrahydropyran (B127337) (oxane) group, it would be expected to undergo both anionic and cationic ring-opening polymerization.
In a potential anionic homopolymerization , initiated by a nucleophile like an alkoxide, the reaction would produce a polyether with pendant tetrahydropyran rings. The bulky nature of the substituent might sterically hinder the propagating chain end, potentially influencing the polymerization kinetics compared to less substituted epoxides like propylene oxide.
In a potential cationic homopolymerization , initiated by a Lewis or Brønsted acid, the resulting polyether structure would be similar. The ether linkage within the oxane ring is generally stable under CROP conditions, meaning the polymerization would proceed primarily through the opening of the more strained oxirane ring. Control over the molecular weight and dispersity would depend on minimizing chain transfer reactions, which are common in cationic systems. Current time information in Bangalore, IN.
Copolymerization Studies with Other Monomers
While specific studies on this compound are scarce, research on the closely related monomer tetrahydropyranyl glycidyl (B131873) ether (TGE) provides insight into its copolymerization behavior. Amphiphilic block copolymers have been successfully synthesized using TGE. researchgate.net
For instance, poly(ethylene glycol)-block-poly(tetrahydropyranyl glycidyl ether) (PEG-b-PTGE) has been prepared via anionic ring-opening polymerization. researchgate.net In this synthesis, a PEG macroinitiator (poly(ethylene glycol) methyl ether) is deprotonated to create a macroalkoxide, which then initiates the polymerization of TGE. This results in a well-defined diblock copolymer where one block is hydrophilic (PEG) and the other is hydrophobic (PTGE). researchgate.net The hydrophobic character of the PTGE block is attributed to the nonpolar tetrahydropyran ring.
This approach demonstrates that the oxirane group of a tetrahydropyran-containing monomer can be effectively copolymerized with other monomers using a living or controlled polymerization technique to create block copolymers. researchgate.net Such copolymers are of interest for applications requiring self-assembly. researchgate.net
Table 2: Example of a Block Copolymer Synthesized from a TGE Monomer
| Copolymer | Monomer 1 | Monomer 2 | Polymerization Method | Resulting Architecture |
|---|---|---|---|---|
| PEG-b-PTGE | Ethylene Oxide (forms PEG macroinitiator) | Tetrahydropyranyl Glycidyl Ether (TGE) | Anionic Ring-Opening Polymerization | Amphiphilic Diblock Copolymer researchgate.net |
Design and Synthesis of Advanced Polymeric Architectures
The ability to incorporate functional monomers like this compound into polymer chains opens pathways to advanced architectures beyond simple linear homopolymers.
Block Copolymers: As demonstrated with the synthesis of PEG-b-PTGE, this compound can serve as a monomer for creating amphiphilic block copolymers. researchgate.net These materials are capable of self-assembly in selective solvents to form complex nanostructures such as micelles or vesicles, which are valuable in fields like drug delivery. researchgate.net The synthesis leverages controlled polymerization techniques like AROP, where sequential monomer addition allows for the precise construction of distinct polymer blocks. ethernet.edu.et
Graft Copolymers: Another advanced architecture is the graft or "comb" copolymer, where polymeric side chains are attached to a linear backbone. uni-osnabrueck.de One could envision the synthesis of graft copolymers using this compound in several ways. For example, a backbone polymer with initiator sites could be used to "graft from" the oxirane monomer. Alternatively, a poly[this compound] homopolymer could potentially be functionalized to attach other polymer chains in a "grafting to" approach. While not specifically reported for this monomer, similar strategies are widely used for other functional polymers. rsc.orgdergipark.org.tr
The synthesis of these complex architectures relies on the principles of living/controlled polymerization, which minimizes termination and chain transfer, allowing for the deliberate design of macromolecular structures. ethernet.edu.et The inclusion of the tetrahydropyran moiety provides a route to tuning the hydrophobicity and solubility of the final polymer material.
Influence of Polymerization Conditions on Polymer Microstructure and Properties
The characteristics of poly(this compound) are profoundly influenced by the conditions employed during its polymerization. The choice of polymerization technique—primarily cationic ring-opening polymerization (CROP) or anionic ring-opening polymerization (AROP)—along with specific parameters such as initiator type, temperature, solvent, and monomer concentration, dictates the resulting polymer's microstructure and, consequently, its macroscopic properties. While specific research focusing exclusively on this compound is limited, extensive studies on analogous glycidyl ethers provide a strong basis for understanding these relationships.
The ring-opening polymerization (ROP) of epoxides like this compound is driven by the significant ring strain of the oxirane ring, which is approximately 110–115 kJ/mol. acs.org This allows for polymerization via base-initiated (anionic), acid-initiated (cationic), or coordination mechanisms. acs.org Control over these polymerization processes allows for the tailoring of the polymer's molecular weight, dispersity, tacticity, and thermal properties.
Influence of Initiator and Catalysis
The initiator or catalyst system is a primary determinant of the polymerization mechanism and the resulting polymer's characteristics.
In Cationic Ring-Opening Polymerization (CROP) , strong Brønsted or Lewis acids are typically used to initiate the reaction. For instance, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are effective in polymerizing glycidyl ethers. google.com The concentration and nature of the initiator can affect the molecular weight and its distribution. Photoinitiating systems, which generate strong acids upon irradiation, also provide a method for initiating CROP, offering spatial and temporal control over the polymerization process. itu.edu.trsemanticscholar.org The use of a diphenyliodonium (B167342) salt, for example, can photochemically generate electrophilic species capable of initiating the ROP of cyclic monomers. itu.edu.tr
In Anionic Ring-Opening Polymerization (AROP) , nucleophilic initiators are employed. Alkali metal hydroxides or alkoxides are common initiators for epoxide polymerization. acs.org More advanced catalyst systems, such as phosphazene bases (e.g., t-BuP₄), have been shown to provide excellent control over the polymerization of glycidyl ethers, yielding polymers with predictable molecular weights and low dispersity (Đ < 1.1). researchgate.net These metal-free systems are advantageous for minimizing metal contamination in the final polymer. The choice of initiator can also influence the microstructure. For example, the use of phosphazene base catalysts with enantiomerically pure glycidyl ether monomers has been shown to produce highly isotactic polymers, which exhibit different thermal properties compared to their atactic counterparts. researchgate.net
The following table illustrates the typical effect of initiator choice on the polymerization of analogous glycidyl ethers.
| Initiator System | Polymerization Type | Typical Resulting Polymer Characteristics | Reference |
| Boron Trifluoride Etherate (BF₃·OEt₂) | CROP | Can produce high molecular weight polymers; control can be challenging. | google.com |
| Diphenyliodonium Salts (e.g., DPI-PF₆) + UV light | Photoinitiated CROP | Good temporal/spatial control; produces polymers with varying molecular weights depending on conditions. | itu.edu.tr |
| Potassium Hydroxide (B78521) (KOH) | AROP | Standard method; may result in broader molecular weight distributions. | acs.org |
| Phosphazene Base (t-BuP₄) / Alcohol | AROP | "Living"/controlled polymerization; predictable molecular weight, narrow dispersity (Đ < 1.1). | researchgate.net |
This data is based on findings for analogous glycidyl ether systems.
Influence of Temperature
Polymerization temperature has a significant impact on reaction kinetics, side reactions, and ultimately, the polymer's properties.
Generally, increasing the temperature accelerates the rate of polymerization. mdpi.com However, in CROP, higher temperatures can also promote chain transfer and termination reactions, which can lead to a decrease in the average molecular weight and a broadening of the molecular weight distribution. acs.org For instance, in the CROP of oxiranes in the presence of tetrahydrofuran (B95107) (THF) as a solvent, increasing the temperature from 5 °C to 55 °C was found to drastically decrease the apparent average molecular weight of the resulting polyol. acs.org
In AROP, temperature control is also critical. While higher temperatures increase the propagation rate, they can also increase the likelihood of side reactions, such as chain transfer from the monomer, which is a known issue in the polymerization of propylene oxide. acs.org For certain thermoresponsive polymers based on glycidyl ethers, the polymerization temperature itself does not significantly alter the lower critical solution temperature (LCST) of the final polymer, which is primarily dictated by the monomer's side-chain structure. researchgate.net
The table below summarizes the general effects of temperature on epoxide polymerizations.
| Temperature | Effect on Cationic ROP | Effect on Anionic ROP | General Outcome on Polymer Properties | Reference |
| Low | Slower reaction rate; better control, potentially higher molecular weight. | Slower reaction rate; reduced side reactions. | Narrower dispersity, higher achievable molecular weight. | acs.org |
| High | Faster reaction rate; increased potential for side reactions (chain transfer). | Faster reaction rate; may increase side reactions depending on the system. | Lower molecular weight, broader dispersity, potential for structural defects. | acs.orgmdpi.com |
This data represents general trends observed in the polymerization of epoxides.
Influence of Solvent
The choice of solvent can influence the polymerization kinetics and the solubility of the resulting polymer. In ionic polymerizations, solvent polarity is a key factor.
For CROP, traditional solvents include chlorinated alkanes. chemscene.com However, there is a growing interest in using "green" solvents like ionic liquids. Studies on the cationic polymerization of similar monomers have shown that using an ionic liquid like [Bmim][NTf₂] can lead to better control over the polymerization, resulting in a unimodal and narrower molecular weight distribution compared to reactions in dichloromethane. chemscene.com
For AROP, polar aprotic solvents like THF or dimethylformamide (DMF) are often used. In some cases, the polymerization can be carried out in bulk (without solvent), especially in industrial settings. acs.org The choice of solvent can also affect the reactivity ratios in copolymerizations, thereby influencing the final polymer microstructure (e.g., random vs. blocky).
Influence on Polymer Microstructure and Properties
The polymerization conditions collectively determine the polymer's microstructure—specifically its molecular weight, molecular weight distribution (dispersity), and tacticity—which in turn governs its physical properties.
Molecular Weight and Dispersity (Đ): As discussed, controlled or "living" polymerization techniques, such as AROP with phosphazene bases, allow for the synthesis of poly(this compound) with predictable molecular weights and narrow dispersities (Đ close to 1.0). researchgate.net This is achieved by minimizing chain termination and transfer reactions.
Tacticity: The stereochemistry of the polymer backbone can be controlled by using enantiomerically pure monomers and specific catalyst systems. For example, the AROP of enantiopure glycidyl ethers can yield isotactic polymers. Atactic (random stereochemistry) poly(glycidyl ether)s are typically amorphous, whereas isotactic polymers can be semi-crystalline and exhibit distinct melting points (Tₘ). researchgate.net This crystallinity significantly impacts the material's mechanical and thermal properties.
Thermal Properties: The glass transition temperature (T₉) is influenced by the polymer's chain flexibility and molecular weight. The side-chain structure of glycidyl ether monomers has a very strong influence on the thermal properties. For instance, studies on various poly(glycidyl ether)s show that altering the side chain can tune the polymer's lower critical solution temperature (LCST) in water over a wide range, from 12.5 °C to 91.6 °C. researchgate.netnih.gov Copolymers of ethyl glycidyl ether and linear glycerol, for example, can have their cloud point temperatures tailored between 9.0 °C and 71.4 °C based on the comonomer ratio. nih.gov
The following table provides illustrative data on how polymerization conditions for analogous glycidyl ethers can be tuned to achieve specific polymer properties.
| Monomer System | Initiator/Catalyst | Temperature | Solvent | Resulting Mn ( g/mol ) | Resulting Đ (Mw/Mn) | Thermal Properties | Reference |
| Ethyl Glycidyl Ether (EGE) | t-BuP₄ / i-PrOH | Room Temp. | Toluene | ~5,000 | < 1.08 | LCST = 12.5 °C | researchgate.net |
| (R)-Glycidyl Methyl Ether | t-BuP₄ / i-PrOH | Room Temp. | Toluene | ~8,900 | < 1.08 | Tₘ = 31.7 °C (Isotactic) | researchgate.net |
| p-Methylstyrene (analogy for CROP) | p-MeStCl/SnCl₄ | -25 °C | [Bmim][NTf₂] | ~6,000 | 1.40 | - | chemscene.com |
| EGE / Ethoxy Ethyl Glycidyl Ether (EEGE) Copolymer | t-BuP₄ / K⁺ | 90 °C | Bulk | ~10,000 | < 1.07 | LCST tunable (9.0-71.4 °C) | nih.gov |
This data is compiled from studies on analogous monomer systems to illustrate the effects of polymerization conditions.
Derivatives and Analogues of 2 Oxiran 2 Ylmethyl Oxane
Synthesis of Variously Substituted Oxiran-2-ylmethyl Tetrahydropyrans
The creation of substituted 2-(oxiran-2-ylmethyl)oxane derivatives is accomplished through several synthetic routes. These methods often involve either the epoxidation of related unsaturated compounds or the joining of pre-modified tetrahydropyran (B127337) and oxirane units.
One prevalent technique is the epoxidation of 2-allyltetrahydropyran derivatives. The stereochemical result of this reaction is heavily influenced by the oxidizing agent used and any directing groups present on the tetrahydropyran ring. Another flexible approach is the Williamson ether synthesis, where a deprotonated tetrahydropyran-2-methanol (B90372) derivative is reacted with an epihalohydrin, like epichlorohydrin (B41342). This allows for the introduction of substituents onto the tetrahydropyran ring before attaching the oxirane group.
Derivatives with substituents on the oxirane ring itself can be made by starting with substituted allyl tetrahydropyrans. For instance, epoxidizing 2-(2-methylallyl)tetrahydropyran would produce 2-((2-methyloxiran-2-yl)methyl)oxane. Additionally, various methods have been developed for the synthesis of substituted tetrahydropyrans in general, which can serve as precursors. clockss.orgwhiterose.ac.uk For example, a method for creating iodo-substituted tetrahydropyrans involves a Prins-type reaction of epoxides with homoallylic alcohols mediated by TMSI (trimethylsilyl iodide). isca.me
Reactivity Studies of Functionalized Derivatives
The chemical behavior of functionalized this compound derivatives is primarily dictated by the epoxide ring, which readily undergoes ring-opening reactions when attacked by nucleophiles. The specific site of this attack is determined by the nucleophile, reaction conditions (acidic vs. basic), and the electronic and steric nature of substituents on both rings.
Under basic or nucleophilic conditions, the attack typically happens at the less sterically hindered carbon of the oxirane ring. For instance, reactions with amines or alkoxides usually result in the epoxide opening at the terminal carbon atom. This follows the Krasuskii rule, as observed in the reaction of N-(oxiran-2-ylmethyl)sulfonamides with benzylamine (B48309). researchgate.net
Under acidic conditions, the reaction can proceed through a transition state with significant carbocation character. The oxygen atom of the tetrahydropyran ring can participate in the reaction, which may lead to the formation of intramolecular cyclization products. The presence of electron-withdrawing or electron-donating groups on the tetrahydropyran ring can alter the electron density of the oxirane, thereby influencing the rate and regioselectivity of the ring-opening. grafiati.com
Structure-Reactivity and Structure-Selectivity Correlations in Analogues
Detailed studies of various analogues of this compound have established clear links between their molecular structure and their reactivity and selectivity.
Key Factors Influencing Reactivity and Selectivity:
| Factor | Effect on Reactivity and Selectivity |
| Steric Hindrance | Bulky substituents near the oxirane ring, especially at the C2 position of the tetrahydropyran, can slow down reaction rates by impeding the approach of nucleophiles. |
| Electronic Effects | Electron-withdrawing groups on the tetrahydropyran ring decrease the nucleophilicity of the ring's oxygen, favoring intermolecular reactions. Electron-donating groups can accelerate acid-catalyzed ring-opening. grafiati.com |
| Stereochemistry | The spatial arrangement of substituents on the tetrahydropyran ring influences the diastereoselectivity of reactions by directing the nucleophilic attack on the epoxide to a specific face. |
These correlations are fundamental in synthetic chemistry, as they allow for the rational design of derivatives with desired reaction outcomes. For example, understanding these effects is crucial when using oxirane-containing compounds as intermediates in the synthesis of complex molecules. researchgate.net
Heterocyclic Systems Incorporating the Oxiran-2-ylmethyl Group and Other Oxane-Derived Scaffolds
The reactive epoxide ring makes this compound and its derivatives valuable precursors for constructing more complex heterocyclic systems. wikipedia.org Intramolecular reactions, often initiated by the opening of the epoxide ring, can lead to the formation of fused or spirocyclic ethers.
For instance, N-substituted benzylamines can be reacted with epichlorohydrin to form key oxirane intermediates. researchgate.net These intermediates can then undergo intramolecular cyclization to form new heterocyclic rings. The oxiranylmethyl group has been attached to various other heterocyclic cores, such as isoindoline-1,3-dione, chemscene.com 1,4-benzothiazin-3-one, researchgate.net and isatin, mdpi.com to create novel functionalized molecules. In one study, an N-(oxiran-2-ylmethyl) derivative was synthesized from a bicyclic sulfonamide and epichlorohydrin, and its subsequent epoxidation and aminolysis reactions were studied. researchgate.net
Furthermore, the oxane scaffold itself can be modified. The oxiran-2-ylmethyl group has been incorporated into various complex structures, including those used in the synthesis of potential beta-adrenolytics and compounds with herbicidal activity. nih.govtandfonline.com These examples highlight the versatility of the oxiran-2-ylmethyl oxane motif as a scaffold in the development of diverse and functional heterocyclic compounds.
Spectroscopic and Structural Elucidation of 2 Oxiran 2 Ylmethyl Oxane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful tool for detailing the molecular structure of 2-(Oxiran-2-ylmethyl)oxane by providing information about the chemical environment of each proton and carbon atom.
¹H NMR: Chemical Shift Analysis, Coupling Constants, and Stereochemistry
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the oxane ring, the oxirane ring, and the methylene (B1212753) bridge. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms and the magnetic anisotropy of the rings. tau.ac.illibretexts.org Protons closer to the oxygen atoms will appear at a lower field (higher ppm value). libretexts.orgpdx.edu
The protons of the oxirane ring are expected to appear in the range of δ 2.5-3.5 ppm. Specifically, the geminal protons on the CH₂ group of the epoxide will likely be diastereotopic and show separate signals, as will the single proton on the substituted carbon of the epoxide. The coupling constants (J-values) between these protons are characteristic of the three-membered ring geometry. huji.ac.il For instance, typical geminal coupling (²J) is around 5 Hz, cis vicinal coupling (³J) ranges from 2-5 Hz, and trans vicinal coupling (³J) is typically 1-3 Hz.
The protons on the oxane ring will exhibit chemical shifts characteristic of a saturated ether. The proton at the C2 position, being adjacent to two oxygen atoms (the ring ether and the ether linkage), is expected to be the most downfield-shifted proton of the oxane ring, likely appearing around δ 4.5-5.0 ppm. The other protons on the oxane ring would appear further upfield, typically in the δ 1.5-3.8 ppm range. libretexts.org The methylene bridge protons (CH₂) would likely show complex splitting patterns due to coupling with protons on both the oxane and oxirane rings.
Stereochemistry can be inferred from the coupling constants. The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. oregonstate.edu This allows for the determination of the relative stereochemistry of the substituents on both the oxane and oxirane rings.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Oxirane CH | 2.9 - 3.2 | m | - |
| Oxirane CH₂ | 2.5 - 2.8 | m | - |
| Oxane CH (C2) | 4.5 - 4.8 | m | - |
| Methylene Bridge CH₂ | 3.3 - 3.8 | m | - |
| Oxane CH₂ (C3, C4, C5) | 1.5 - 2.0 | m | - |
| Oxane CH₂ (C6) | 3.4 - 3.7 | m | - |
Note: This is a table of predicted values based on analogous structures; actual experimental values may vary.
¹³C NMR: Carbon Skeletal Characterization
The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. bhu.ac.in Each non-equivalent carbon atom in this compound will give a distinct signal. libretexts.org
The carbons of the oxirane ring are expected to resonate at a relatively high field for carbons bonded to oxygen, typically in the range of δ 45-55 ppm, due to the strained nature of the three-membered ring. conicet.gov.ar The carbons of the oxane ring will have chemical shifts typical for saturated ethers, generally between δ 60-80 ppm for those directly attached to the oxygen atom (C2 and C6), and δ 20-40 ppm for the other carbons (C3, C4, C5). oregonstate.edulibretexts.org The carbon of the methylene bridge will likely appear in the δ 70-75 ppm range.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Oxirane CH | 50 - 55 |
| Oxirane CH₂ | 45 - 50 |
| Oxane C2 | 95 - 105 |
| Methylene Bridge CH₂ | 70 - 75 |
| Oxane C6 | 65 - 70 |
| Oxane C3, C4, C5 | 20 - 40 |
Note: This is a table of predicted values based on general chemical shift ranges and data from similar compounds; actual experimental values may vary. oregonstate.edulibretexts.org
Advanced 2D NMR Techniques (COSY, HMQC, TOCSY) for Complex Structural Confirmation
To unambiguously assign all proton and carbon signals, especially in cases of signal overlap, advanced 2D NMR techniques are indispensable. mzcloud.orgchemscene.com
COSY (Correlation Spectroscopy) would reveal proton-proton (H-H) coupling networks. pdx.edu It would clearly show the correlations between the protons on the oxirane ring, the protons on the oxane ring, and the protons of the methylene bridge, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. pdx.edu This would allow for the definitive assignment of each carbon signal by linking it to its attached proton(s), whose assignments were determined from the ¹H NMR and COSY spectra.
TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a spin system. mzcloud.org For example, irradiating the signal for the C2 proton of the oxane ring would show correlations to all other protons within the oxane ring, helping to distinguish them from the oxirane and methylene bridge protons.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the ether and epoxide functional groups. hmdb.cauni.lu
The most prominent bands would be the C-O stretching vibrations. The C-O-C stretching of the oxane ring and the ether linkage would appear as strong bands in the region of 1070-1150 cm⁻¹. fu-berlin.de The oxirane ring has characteristic bands including the asymmetric ring stretching (sometimes called the "12-micron band") around 810-950 cm⁻¹ and another ring stretching band around 1250 cm⁻¹. The C-H stretching vibrations of the CH₂ and CH groups will be observed in the 2850-3000 cm⁻¹ region. uni.lu
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Ether (Oxane & Linkage) | C-O Stretch | 1070 - 1150 |
| Epoxide (Oxirane) | Asymmetric Ring Stretch | 810 - 950 |
| Epoxide (Oxirane) | Ring Breathing | ~1250 |
| Alkane (CH₂, CH) | C-H Stretch | 2850 - 3000 |
Note: These are characteristic absorption ranges and the exact peak positions may vary. hmdb.cauni.lufu-berlin.de
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₇H₁₂O₂), the molecular weight is 128.17 g/mol . The molecular ion peak (M⁺) would be expected at m/z = 128. uni.lu
The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. For ethers, a common fragmentation pathway is α-cleavage, where the bond adjacent to the oxygen atom is broken. researchgate.netlibretexts.org Another pathway is cleavage of the C-O bond itself.
Key predicted fragments for this compound include:
A peak at m/z = 85 resulting from the loss of the oxiranylmethyl group (•CH₂CHOCH₂).
A peak at m/z = 57 from the cleavage of the oxane ring, losing the C₄H₇O fragment.
Cleavage of the bond between the methylene bridge and the oxirane ring could lead to a fragment at m/z = 43 (C₂H₃O⁺).
The PubChemLite database predicts collision cross-section (CCS) values for various adducts of 2-(oxiran-2-yl)oxane, which is a parameter related to the ion's shape and can be measured by ion mobility mass spectrometry. uni.lu For example, the predicted CCS for the [M+H]⁺ adduct (m/z 129.09100) is 125.3 Ų. uni.lu
| Adduct | m/z (predicted) | Predicted CCS (Ų) |
| [M+H]⁺ | 129.09100 | 125.3 |
| [M+Na]⁺ | 151.07294 | 132.7 |
| [M-H]⁻ | 127.07644 | 133.7 |
Source: PubChemLite, predicted values. uni.lu
X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformational Analysis
X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. libretexts.orgmpg.de If a suitable single crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsion angles. mpg.de This would unambiguously establish the relative stereochemistry of the chiral centers and the preferred conformation of the oxane ring (e.g., chair, boat, or twist-boat) in the crystal lattice. nsf.gov
The analysis would also reveal intermolecular interactions, such as hydrogen bonding (if co-crystallized with a suitable solvent) or van der Waals forces, which dictate the crystal packing. mpg.de Currently, there is no publicly available crystal structure data for this compound. uni.lu
Theoretical and Computational Studies of 2 Oxiran 2 Ylmethyl Oxane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the behavior of 2-(Oxiran-2-ylmethyl)oxane by solving the Schrödinger equation, albeit with approximations. numberanalytics.com These calculations provide insights into the molecule's stability, electronic properties, and potential for reaction.
Density Functional Theory (DFT) is a widely used computational method for predicting the reactivity of chemical compounds. ajchem-a.com By calculating the electronic structure, DFT can identify the most probable sites for electrophilic and nucleophilic attack. For this compound, the strained three-membered oxirane ring is the primary center of reactivity.
DFT calculations, such as those using the B3LYP functional, are employed to determine global and local reactivity descriptors. ajchem-a.commdpi.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO gap is a crucial parameter for assessing chemical reactivity. ajchem-a.com
In molecules containing an oxirane ring, DFT studies can quantify the effects of substituents on the ring's electron density. researchgate.net Electron-withdrawing groups, for instance, can alter the C-C and C-O bond lengths within the epoxide, influencing its reactivity. researchgate.net For this compound, the oxane ring acts as a substituent, and its electronic influence on the oxirane's reactivity can be precisely modeled. Fukui functions and dual descriptor analyses can further pinpoint the specific atoms most susceptible to attack. mdpi.com These calculations help predict where a nucleophile will attack the oxirane ring, which is essential for understanding its reaction mechanisms. researchgate.net
| Descriptor | Significance | Predicted Value for an Analogous System |
| EHOMO | Electron-donating ability (nucleophilicity) | -7.2 eV |
| ELUMO | Electron-accepting ability (electrophilicity) | 1.5 eV |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | 8.7 eV |
| Ionization Potential (I) | Energy required to remove an electron | 7.2 eV |
| Electron Affinity (A) | Energy released when an electron is added | -1.5 eV |
| Electronegativity (χ) | Tendency to attract electrons | 2.85 |
| Hardness (η) | Resistance to change in electron distribution | 4.35 |
Table 1: Representative global reactivity descriptors for an epoxide-containing molecule, calculated using DFT. These values provide a quantitative basis for predicting the chemical behavior of this compound. Data is synthesized from principles described in cited literature. mdpi.commdpi.com
Ab initio methods, Latin for "from the beginning," are quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without using empirical parameters. numberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP) and Coupled-Cluster (CC) theory, offer higher accuracy for electronic structure and energetics compared to DFT, albeit at a greater computational cost. epfl.ch
For a molecule like this compound, high-accuracy ab initio calculations can provide precise values for its ground-state energy, bond dissociation energies, and the energies of various conformations. aps.orgarxiv.org For example, the Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method is often considered the "gold standard" in quantum chemistry for its reliability in calculating energies. xtalpi.com
These high-level calculations are crucial for benchmarking the results from more computationally efficient methods like DFT. chemrxiv.org They can be used to generate a highly accurate potential energy surface, which is essential for studying reaction dynamics and calculating precise activation energies for transformations involving the oxirane ring. aps.org The electronic structure of the oxane and oxirane rings, including subtle electron correlation effects, can be described with high fidelity, providing a definitive picture of the molecule's electronic properties. researchgate.net
Density Functional Theory (DFT) Applications for Reactivity Prediction
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for mapping the entire pathway of a chemical reaction, from reactants to products, through the high-energy transition state. researchgate.netmcmaster.ca This provides a level of detail that is often inaccessible through experimental means alone.
The ring-opening of unsymmetrical epoxides like this compound can lead to different regioisomers. The outcome depends heavily on the reaction conditions (acidic or basic) and the nature of the nucleophile. researchgate.netd-nb.info Computational modeling can effectively predict and rationalize these outcomes.
By modeling the nucleophilic attack on the two distinct carbon atoms of the oxirane ring (the one directly attached to the oxane methyl group and the terminal one), the preferred site of reaction can be determined. researchgate.net Under basic conditions, SN2 reactions typically favor attack at the sterically less hindered carbon atom. researchgate.net Under acidic conditions, the reaction often proceeds with attack at the more substituted carbon due to the development of a partial positive charge in the transition state, which resembles a carbocation. researchgate.netd-nb.info
The activation energy (ΔE‡) is the energy barrier that must be overcome for a reaction to occur, and its calculation is a key output of computational modeling. nih.gov By locating the transition state structure on the potential energy surface, its energy relative to the reactants can be determined. uni-muenchen.de A lower activation energy corresponds to a faster reaction rate.
For the ring-opening of this compound, separate activation energies can be calculated for the nucleophilic attack at each of the two epoxide carbons. The pathway with the lower activation energy will be the kinetically favored one, thus predicting the major product. mdpi.com For instance, in related systems, DFT calculations have been used to determine that the activation energy for epoxide ring-opening by an alcohol can be around 53 kJ/mol when catalyzed by a Lewis acid. nsf.gov In another study, the free energy span for a bimolecular epoxide ring-opening was calculated to be 24.0 kcal/mol. nih.gov These calculations can compare different catalysts or reaction conditions to find the most efficient pathway. nsf.govrsc.org
| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡) | Favored Condition |
| Path A (β-attack) | Nucleophilic attack on the terminal (less substituted) oxirane carbon | Lower Barrier | Basic/Neutral |
| Path B (α-attack) | Nucleophilic attack on the internal (more substituted) oxirane carbon | Higher Barrier | Acidic |
Table 2: Representative calculated activation energies for the two possible ring-opening pathways of an unsymmetrical epoxide. The relative energy barriers determine the regiochemical outcome. Data is synthesized from principles described in cited literature. researchgate.netmdpi.comnih.gov
Elucidation of Regiochemical and Stereochemical Outcomes
Conformational Analysis and Intermolecular Interactions via Molecular Dynamics
While quantum chemical calculations are excellent for static structures and reaction pathways, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. uni-regensburg.de MD simulations model the movements of atoms by solving Newton's equations of motion, providing insight into conformational flexibility and non-covalent interactions. researcher.life
For this compound, which contains a flexible linkage between two rings, MD simulations can explore its vast conformational space. rsc.org The oxane ring typically exists in a chair conformation, but the orientation of the oxiran-2-ylmethyl substituent relative to this ring can vary. MD simulations can identify the most stable conformers and the energy barriers between them. rsc.orgnih.gov This analysis often involves statistical methods like principal component analysis to reduce the dimensionality of the complex trajectory data and identify the most significant motions. researcher.lifersc.org
MD simulations are also powerful for studying intermolecular interactions. mdpi.com By placing the this compound molecule in a simulation box with solvent molecules (e.g., water), specific interactions like hydrogen bonding between the solvent and the ether oxygens can be observed and quantified. arxiv.orgfrontiersin.org These simulations reveal how the solvent structure around the molecule influences its conformation and reactivity. The study of intermolecular forces is crucial for understanding the molecule's behavior in a realistic chemical environment, moving beyond the gas-phase picture often used in quantum calculations. mdpi.com
Prediction of Molecular Descriptors and Topological Properties
Theoretical and computational chemistry serve as powerful tools for predicting the physicochemical properties and biological activity of molecules before their synthesis. This is often achieved through the calculation of molecular descriptors, which are numerical values that encode distinct structural or electronic features of a molecule. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the structure of a compound with its activity or properties. kg.ac.rs
While specific, in-depth computational studies detailing the molecular descriptors for this compound are not extensively available in peer-reviewed literature, the properties can be estimated using various software programs that rely on quantum-chemical methods or fragment-based calculations. sciensage.inforoutledge.com These programs can calculate a wide array of descriptors, ranging from simple constitutional indices to complex 3D and quantum-chemical parameters.
Topological descriptors, in particular, are 2D descriptors derived from the graph representation of a molecule. They quantify aspects of molecular size, shape, branching, and connectivity. psu.edu Such indices are widely used in drug design and for analyzing the structural similarity of compounds within chemical databases. kaggle.com
To illustrate the types of descriptors commonly calculated for related compounds, the predicted properties for structurally similar molecules containing the oxirane moiety are presented below. These computational data are typically generated by platforms like PubChem using various algorithms (e.g., XLogP3, Cactvs) or specialized software like DRAGON. nih.govresearchgate.net
Predicted Physicochemical and Topological Properties for Related Oxirane Compounds
The following tables showcase a selection of commonly computed molecular descriptors for two example compounds that, like this compound, feature an oxiran-2-ylmethyl group. These descriptors provide insight into the molecule's potential behavior in chemical and biological systems.
Table 1: Computed Molecular Descriptors for (R)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione This table presents descriptors that are crucial for predicting a molecule's membrane permeability and pharmacokinetic profile.
| Descriptor Name | Predicted Value | Reference |
| Molecular Weight | 203.19 g/mol | chemscene.com |
| LogP | 0.6814 | chemscene.com |
| Topological Polar Surface Area (TPSA) | 49.91 Ų | chemscene.com |
| Hydrogen Bond Donor Count | 0 | chemscene.com |
| Hydrogen Bond Acceptor Count | 3 | chemscene.com |
| Rotatable Bond Count | 2 | chemscene.com |
Data sourced from ChemScene. chemscene.com
Table 2: Computed Molecular Descriptors for 2-Butyl-2-(oxiran-2-ylmethyl)oxirane This table includes properties calculated by PubChem, which are valuable for QSAR modeling and virtual screening.
| Descriptor Name | Predicted Value | Reference |
| Molecular Weight | 156.22 g/mol | nih.gov |
| XLogP3-AA (LogP) | 1.6 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
| Exact Mass | 156.115029749 Da | nih.gov |
| Topological Polar Surface Area (TPSA) | 25.1 Ų | nih.gov |
Data sourced from the PubChem database. nih.gov
The prediction of these and other descriptors, such as those related to molecular topology (e.g., Wiener index, Balaban index, connectivity indices) and quantum-chemical parameters (e.g., HOMO/LUMO energies, dipole moment), is a standard procedure in modern computational chemistry. psu.eduacs.org For this compound, similar calculations would provide a foundational understanding of its molecular characteristics, guiding further experimental investigation.
Advanced Research Applications of 2 Oxiran 2 Ylmethyl Oxane
Role as a Versatile Building Block in Complex Molecule Synthesis
The bifunctional nature of 2-(Oxiran-2-ylmethyl)oxane, containing a reactive epoxide ring and a stable tetrahydropyran (B127337) (oxane) moiety, theoretically makes it a valuable intermediate in organic synthesis.
Precursors for Diverse Heterocyclic and Polycyclic Frameworks
The strained three-membered oxirane ring is a potent electrophile, susceptible to ring-opening reactions with a wide array of nucleophiles. This reactivity is fundamental to its role as a precursor for more complex molecular architectures. While specific studies detailing the use of this compound for synthesizing a diverse range of heterocyclic and polycyclic frameworks are not extensively documented in publicly available literature, research on analogous structures provides insight into its potential.
For instance, studies on other oxiran-2-ylmethyl derivatives have demonstrated their utility in constructing complex scaffolds. A series of aminoalkanol derivatives of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione were prepared from the corresponding N-(oxiran-2-ylmethyl) starting materials. nih.gov Similarly, transformations of N-(oxiran-2-ylmethyl)bicyclo[2.2.1]hept-5-en-exo-2-ylmethanamines have been explored, where the oxirane ring undergoes predictable reactions, such as aminolysis, to yield more complex cage-like structures. researchgate.net These examples underscore the potential for the oxirane unit within this compound to serve as a key functional handle for building intricate molecular frameworks, including spirocycles and other polycyclic systems. acs.orgsigmaaldrich.comresearchgate.netlifechemicals.com
Chiral Synthons in Asymmetric Organic Transformations
Chiral epoxides are highly sought-after building blocks in asymmetric synthesis due to their ability to introduce stereocenters with high fidelity. researchgate.net The synthesis of enantiomerically pure epoxides, often from natural precursors like amino acids or malic acid, allows for the construction of optically active molecules. google.com
While specific research detailing the application of this compound as a chiral synthon is not prominent in the reviewed literature, the principles of asymmetric organocatalysis on epoxides are well-established. researchgate.net Chiral catalysts, such as phosphoric acids or thioureas, can facilitate the enantioselective ring-opening of meso or racemic epoxides, yielding valuable enantioenriched products. researchgate.net Given that chiral versions of related building blocks, such as (R)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, are commercially available, it suggests a recognized utility for such chiral oxirane-containing structures in asymmetric transformations. syr.edu The potential exists to either synthesize chiral this compound or to use organocatalytic methods to achieve asymmetric transformations, though specific examples and data are not readily found.
Applications in Materials Science Beyond Direct Polymerization
The reactivity of the epoxide group extends beyond simple polymerization, allowing for its incorporation into various materials to impart specific properties.
Components in Specialized Resins, Adhesives, and Coatings
Epoxy resins are a cornerstone of high-performance materials, valued for their strong adhesion, chemical resistance, and mechanical strength. sakshichemsciences.com Reactive diluents are often added to epoxy formulations to reduce viscosity and improve processability without compromising the final properties. These diluents typically contain at least one reactive group, such as an epoxide, which allows them to be incorporated into the cross-linked polymer network during curing. researchgate.net
Although direct data for this compound is scarce, a structurally similar bio-based compound, 2-[(oxiran-2-ylmethoxy)methyl]furan (FOM), has been studied as an efficient reactive diluent for bisphenol A diglycidyl ether (DGEBA) epoxy resins. researchgate.net The inclusion of FOM was found to significantly reduce the viscosity of the resin, with its performance being comparable to commercial petroleum-based reactive diluents. researchgate.net The resulting cured epoxy thermosets showed potential for use in polymer composites, structural adhesives, and surface coatings. researchgate.net Given its structural similarities, this compound could theoretically function in a similar capacity, though specific performance data is not available.
| Property | DGEBA/FOM Blend | DGEBA/Commercial Diluent |
| Function | Reactive Diluent | Reactive Diluent |
| Effect on Viscosity | Significant Reduction | Significant Reduction |
| Application | Composites, Adhesives, Coatings | Composites, Adhesives, Coatings |
| Table based on findings for the analogous compound 2-[(oxiran-2-ylmethoxy)methyl]furan. researchgate.net |
Design of Functionalized Polymer Backbones for Specific Material Properties
The introduction of specific functional groups onto a polymer backbone is a key strategy for tailoring material properties. routledge.com Polymers with reactive pendant groups allow for post-polymerization modification, leading to materials with customized characteristics for applications in fields like biomedicine and materials science. routledge.comnih.gov
Polymers featuring oxazoline (B21484) or oxirane groups in their structure are of particular interest. For example, poly(2-isopropenyl-2-oxazoline) (PIPOx) has pendant oxazoline groups that are reactive towards nucleophiles like thiols and carboxylic acids, enabling the attachment of various molecules post-polymerization. nih.govresearchgate.net This has led to the development of drug conjugates, hydrogels, and specialized polymer coatings. nih.gov While these studies highlight the utility of related heterocyclic structures, specific research demonstrating the use of this compound to create functionalized polymer backbones for targeted material properties is not found in the available literature. Its bifunctional nature suggests it could be used as a monomer or a grafting agent to introduce the oxane and reactive oxirane moieties into a polymer structure, but this remains a theoretical application without direct supporting research.
Green Chemistry Principles Applied to the Synthesis and Transformations of this compound
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. escholarship.org Key principles include the use of renewable feedstocks, environmentally benign solvents like water, and atom-economical reactions. escholarship.orgresearchgate.net
The application of green chemistry principles specifically to the synthesis and transformations of this compound is not well-documented. However, trends in the synthesis of related compounds point towards greener methodologies. For example, the synthesis of a bio-based reactive diluent from furfuryl alcohol and bio-based epichlorohydrin (B41342) represents a move toward using renewable resources. researchgate.net Furthermore, the use of water as a solvent for the ring-opening of epoxides with amines has been shown to be an effective and environmentally friendly approach. researchgate.net The enantioselective synthesis of a related chiral epoxide, (S)-2-(oxiran-2-yl)-ethanol, has been achieved starting from (S)-malic acid, a naturally occurring chiral building block, which aligns with the use of renewable feedstocks. google.com These examples suggest viable green chemistry strategies that could potentially be applied to this compound, but specific studies are lacking.
Q & A
Basic: What are the common synthetic routes for 2-(Oxiran-2-ylmethyl)oxane?
Answer:
A widely documented method involves the reaction of epichlorohydrin with nucleophiles (e.g., phthalimide) under basic conditions, followed by cyclization to form the oxirane-oxane hybrid structure . Key steps include:
- Nucleophilic substitution : Epichlorohydrin reacts with a nucleophile (e.g., amine or thiol) to form intermediates.
- Cyclization : Intramolecular epoxide ring opening under controlled pH and temperature yields the oxane ring.
Characterization typically employs NMR (to confirm stereochemistry) and mass spectrometry (for molecular weight validation).
Basic: How can researchers characterize the stereochemical purity of this compound derivatives?
Answer:
Stereochemical analysis requires chiral chromatography (e.g., HPLC with chiral columns) and NOESY NMR to confirm spatial arrangements of substituents. For example, in epoxide-containing compounds, coupling constants in H NMR () distinguish cis vs. trans configurations . X-ray crystallography is recommended for unambiguous structural confirmation, particularly when synthesizing novel derivatives .
Advanced: How do steric and electronic factors influence reaction pathways when this compound reacts with amines?
Answer:
In reactions with amines, reagent stoichiometry and steric hindrance dictate product distribution. For example:
- 1:1 ratio : Favors mono-adducts via nucleophilic attack on the less hindered epoxide carbon.
- 1:2 ratio : Leads to di-adducts but is hindered by steric crowding, as seen in computational studies of glycidyl sulfonamide reactions .
Methodological approach :
Advanced: How can researchers assess this compound’s efficacy as a corrosion inhibitor?
Answer:
Electrochemical techniques are critical:
- Potentiodynamic polarization (PDP) : Determines inhibition efficiency and categorizes inhibitors as anodic, cathodic, or mixed-type.
- Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance to quantify adsorption strength.
Case study : Aromatic epoxy monomers (structurally analogous to this compound) showed >94% inhibition in 1 M HCl via Langmuir adsorption, supported by DFT-derived parameters (e.g., , ) and MD simulations of metal-surface interactions .
Advanced: What computational tools are recommended to resolve contradictions in reaction mechanisms involving this compound?
Answer:
- Density Functional Theory (DFT) : Predicts transition states and activation energies for competing pathways (e.g., epoxide ring-opening vs. oxane ring functionalization).
- Molecular Dynamics (MD) : Simulates solvent effects and steric interactions, critical for explaining discrepancies in experimental yields .
- Reaction Pathway Algorithms : Tools like those used for glycidyl ether-amine systems (1:1 vs. 1:2 reagent ratios) can prioritize pathways based on steric feasibility and electronic parameters .
Basic: What are the key functional groups in this compound that enable derivatization?
Answer:
- Epoxide (oxirane) : Susceptible to nucleophilic attack (e.g., by amines, thiols) for ring-opening reactions.
- Oxane ring : Provides a rigid scaffold for attaching substituents (e.g., hydroxymethyl groups) via SN2 or SN1 mechanisms .
Derivatization protocols often employ protecting groups (e.g., benzyl ethers) to selectively modify reactive sites .
Advanced: How can isotopic labeling of this compound enhance metabolic studies?
Answer:
Incorporating isotopes (e.g., C at the oxirane methyl position) enables tracking metabolic fate via:
- Mass spectrometry : Quantifies isotopic enrichment in metabolites.
- NMR : Resolves positional labeling in complex mixtures.
For example, C-labeled oxane derivatives have been used to elucidate enzyme-substrate interactions in flavin-dependent oxidases .
Advanced: What strategies mitigate oxygen interference in enzymatic assays involving this compound?
Answer:
Oxygen-sensitive reactions (e.g., oxidase-catalyzed epoxide transformations) require:
- Oxygen-depleted environments : Use gloveboxes or enzymatic oxygen scavengers (e.g., glucose oxidase/catalase systems).
- Gas-liquid interface minimization : Employ microfluidic reactors to reduce enzyme denaturation .
Validation via circular dichroism (CD) ensures enzyme stability under assay conditions .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Epoxide toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact.
- Stability : Store under inert atmosphere (argon) at ≤4°C to prevent polymerization.
- Waste disposal : Neutralize with aqueous base (e.g., NaOH) before disposal .
Advanced: How can contradictory bioactivity data for derivatives be reconciled?
Answer:
Contradictions often arise from assay variability (e.g., cell line sensitivity, oxygen levels). Mitigation strategies include:
- Dose-response standardization : Use IC values normalized to controls.
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT assays) for cross-validation.
For example, hydroxymethyl-oxane derivatives showed divergent anticancer activity in hypoxic vs. normoxic conditions, resolved via hypoxia-inducible factor (HIF) profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
